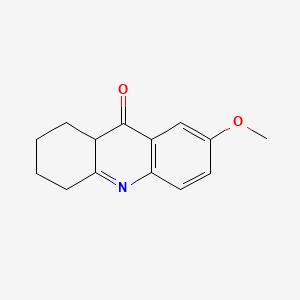
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone is a chemical compound with the molecular formula C15H15NO2. It is a derivative of acridinone, a class of compounds known for their diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydro-phenazine with suitable reagents to form the desired acridinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar cyclization reactions on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acridinone ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the acridinone ring.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydro-phenazine
- 7-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydro-phenanthrene-2-carbonitrile
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone is unique due to its specific acridinone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
Biologische Aktivität
7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone (CAS Number: 65837-12-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO, with a molecular weight of approximately 229.274 g/mol. The structure includes a methoxy group at position 7 and a tetrahydroacridinone core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 229.274 g/mol |
| CAS Number | 65837-12-9 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and subsequent induction of apoptosis via mitochondrial pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound. Research conducted on animal models has indicated that it may help mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes within pathogens and cancer cells.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy against resistant bacterial strains, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), providing a potential new avenue for treatment .
- Cancer Treatment : A case study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects attributed to the addition of this compound .
Eigenschaften
CAS-Nummer |
73663-89-5 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
7-methoxy-2,3,4,9a-tetrahydro-1H-acridin-9-one |
InChI |
InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
WMUGJACFAGQICB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















